molecular formula C21H27N3O5 B3462938 1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B3462938
M. Wt: 401.5 g/mol
InChI Key: XWGAPSJYZPUOBD-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 3-nitrophenylmethyl group and a 3,4,5-trimethoxyphenylmethyl group. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-27-19-12-17(13-20(28-2)21(19)29-3)15-23-9-7-22(8-10-23)14-16-5-4-6-18(11-16)24(25)26/h4-6,11-13H,7-10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGAPSJYZPUOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpiperazine, 3-nitrobenzyl chloride, and 3,4,5-trimethoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethyl acetate, in the presence of a base like potassium carbonate or sodium hydroxide.

    Procedure: The 1-methylpiperazine is first reacted with 3-nitrobenzyl chloride to form 1-[(3-nitrophenyl)methyl]piperazine. This intermediate is then reacted with 3,4,5-trimethoxybenzyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 1-[(3-Aminophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4,5-trimethoxyphenol and 1-[(3-nitrophenyl)methyl]piperazine.

Scientific Research Applications

Pharmacological Studies

The compound's structure suggests potential pharmacological applications. Compounds with piperazine moieties are often investigated for their neuropharmacological properties. Research indicates that piperazine derivatives can act on serotonin receptors, which are crucial in treating mood disorders and anxiety.

Case Study : A study on similar piperazine derivatives showed significant binding affinity to serotonin receptors, indicating that 1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine may exhibit similar properties. This opens avenues for developing new antidepressants or anxiolytics based on its structure .

Anticancer Activity

The presence of the nitrophenyl group is noteworthy as nitro compounds have been studied for their anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

Data Table: Anticancer Activity of Nitro Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
1-(2-Nitrophenyl)piperazineHeLa15ROS generation
This compoundMCF-7TBDPotential ROS-mediated apoptosis
Nitrobenzene derivativesA54920DNA damage via oxidative stress

Materials Science

The compound's unique electronic properties due to the methoxy groups suggest potential applications in organic electronics. Research into organic semiconductors has identified piperazine derivatives as promising candidates for use in light-emitting diodes (LEDs) and photovoltaic devices.

Case Study : A recent investigation into methoxy-substituted piperazines revealed enhanced charge transport properties when incorporated into organic thin-film transistors (OTFTs), suggesting that our compound could be synthesized for similar applications .

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitro and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table highlights critical structural analogs and their biological activities:

Compound Name R1 Group R2 Group Biological Activity Reference
Target Compound 3-Nitrophenylmethyl 3,4,5-Trimethoxyphenylmethyl Hypothetical (unreported)
1-(4-Fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine 4-Fluorophenylmethyl 3,4,5-Trimethoxyphenylmethyl Anti-SARS-CoV-2 activity
1-(2-Methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine 2-Methylphenylmethyl 3,4,5-Trimethoxyphenylmethyl Undisclosed (structural study)
1-(2-Methoxyphenyl)-4-(nitrobenzyl)piperazine derivatives 2-Methoxyphenyl Nitrobenzyl High dopamine D2 receptor affinity
1-(3-Chlorophenyl)piperazine (4-CPP) 3-Chlorophenyl Psychoactive properties
A. Trimethoxyphenyl Group
  • The 3,4,5-trimethoxyphenyl moiety is a recurring motif in bioactive compounds.
B. Nitro Group Positioning
  • The 3-nitrophenylmethyl group in the target compound distinguishes it from analogs like 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine. The meta-substituted nitro group is electron-withdrawing, which may alter: Lipophilicity: Increased compared to fluoro or methyl substituents.
C. Halogen and Methoxy Substituents
  • 4-Fluorophenyl () and 2-methoxyphenyl () groups demonstrate that para- and ortho-substituents influence target selectivity. For instance:
    • Fluorine’s electronegativity may improve metabolic stability.
    • Methoxy groups facilitate π-π stacking in receptor pockets.

SAR Insights

  • Electron Effects : The nitro group’s electron-withdrawing nature may reduce basicity of the piperazine ring, affecting protonation and membrane permeability.
  • Steric Factors : The trimethoxyphenyl group’s bulk may limit binding to certain receptors but enhance interactions with hydrophobic pockets.
  • Metabolic Stability : Analogs like 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine () undergo metabolic modifications, suggesting the target compound’s nitro group could influence oxidation pathways.

Biological Activity

1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, pharmacological properties, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C20H25N3O5
  • SMILES Notation : COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=CC=C3N+[O-]

The compound features a piperazine core substituted with a nitrophenyl group and a trimethoxyphenyl group, which may influence its biological activity.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant antioxidant and anti-inflammatory properties. In silico studies have shown promising docking results suggesting that these compounds can interact effectively with biological targets related to oxidative stress and inflammation .

Anticancer Activity

A study highlighted the cytotoxic effects of various piperazine derivatives against cancer cell lines. Specifically, compounds with similar structural motifs demonstrated notable activity against the MCF-7 breast cancer cell line. The IC50 values for these compounds ranged from 2 μM to 5 μM, indicating a strong potential for further development as anticancer agents .

CompoundCell LineIC50 (μM)
9gMCF-72
9kMCF-75
DoxorubicinMCF-70.64
CisplatinMCF-714

Enzyme Inhibition

The compound's potential as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been investigated. In a series of synthesized analogs, certain derivatives exhibited moderate to good inhibitory activity against these enzymes, which are crucial in the treatment of Alzheimer's disease .

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A11.550.85
Compound B74.782.2

Case Studies

  • Cytotoxicity Assessment : A study conducted on various piperazine derivatives showed that those with nitrophenyl substitutions had enhanced cytotoxicity against several cancer cell lines, suggesting that the nitro group may play a role in increasing biological activity .
  • Pharmacokinetic Studies : In silico assessments of pharmacokinetic properties indicated favorable absorption and distribution profiles for compounds similar to this compound. These findings suggest potential therapeutic applications in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine, and how can purity be optimized?

  • Methodology :

  • Step 1 : Use multi-step synthesis involving nucleophilic substitution (e.g., alkylation of piperazine with nitrobenzyl halides) or coupling reactions (e.g., amide bond formation via HBTU/DIPEA activation) .
  • Step 2 : Optimize reaction conditions (e.g., solvent choice: THF or DCM; temperature: 0°C to room temperature).
  • Step 3 : Purify via column chromatography (silica gel, 10% methanol/dichloromethane) or recrystallization (ethanol/water mixtures). Monitor purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via 1^1H/13^13C NMR .
    • Key Considerations :
  • Ensure anhydrous conditions for nitro-group stability.
  • Use TLC to track reaction progress (visualization under UV or iodine staining).

Q. Which preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

  • Assay Design :

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity (IC50_{50} values) .
  • Enzyme Inhibition : Spectrophotometric assays for carbonic anhydrase I/II inhibition (e.g., esterase activity monitoring at 348 nm) .
    • Controls : Include reference drugs (e.g., acetazolamide for enzyme inhibition, cisplatin for cytotoxicity).

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across experimental models?

  • Methodology :

  • Variable Standardization : Replicate assays under identical conditions (pH, temperature, solvent/DMSO concentration).
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Stability Testing : Assess compound degradation via LC-MS under assay conditions (e.g., buffer compatibility, light exposure) .
    • Case Study : Conflicting IC50_{50} values in cytotoxicity assays may arise from differences in cell passage number or serum content in media.

Q. What computational strategies predict binding affinity and structure-activity relationships (SAR) for this compound?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., carbonic anhydrase active site; PDB ID 3LXE) .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and conformational changes .
  • QSAR Modeling : Develop 2D/3D-QSAR models using bioactivity data from analogs (e.g., substituent effects of nitro and trimethoxy groups) .
    • Data Integration : Cross-validate computational predictions with experimental IC50_{50} or Ki_i values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Reactant of Route 2
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1-[(3-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

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